molecular formula C12H7Cl3 B050444 2,4,4'-Trichlorobiphenyl CAS No. 7012-37-5

2,4,4'-Trichlorobiphenyl

Cat. No.: B050444
CAS No.: 7012-37-5
M. Wt: 257.5 g/mol
InChI Key: BZTYNSQSZHARAZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,4,4’-Trichlorobiphenyl is involved in various biochemical reactions. It interacts with enzymes such as cytochrome P450 (CYP1A2), which plays a role in its metabolism . The interactions between 2,4,4’-Trichlorobiphenyl and these biomolecules can lead to changes in their function and activity .

Cellular Effects

2,4,4’-Trichlorobiphenyl can have significant effects on various types of cells and cellular processes. For instance, it has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In maize seedlings, 2,4,4’-Trichlorobiphenyl has been found to affect the uptake, translocation, and metabolism of the compound .

Molecular Mechanism

The molecular mechanism of 2,4,4’-Trichlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is hypothesized that 2,4,4’-Trichlorobiphenyl functions as a modulator of certain biochemical pathways, regulating the activity of specific pathways involved in carbohydrate and lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,4’-Trichlorobiphenyl can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,4,4’-Trichlorobiphenyl can vary with different dosages in animal models. For instance, in a study involving female Wistar rats, 2,4,4’-Trichlorobiphenyl was found to have genotoxic effects, hinting at a possible carcinogenic effect .

Metabolic Pathways

2,4,4’-Trichlorobiphenyl is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 (CYP1A2), leading to the formation and retention of OH-PCBs, PCB sulfates, PCB glucuronides, and PCB methyl sulfones .

Transport and Distribution

2,4,4’-Trichlorobiphenyl is transported and distributed within cells and tissues. It can be regularly detected in contaminated indoor environments and is found in the recycling of transformers and capacitors .

Subcellular Localization

It is known that 2,4,4’-Trichlorobiphenyl can influence gene expression related to metabolic pathways and impact the activity of certain hormones .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,4’-Trichlorobiphenyl can be synthesized through a Suzuki coupling reaction. The process involves the reaction of 1-bromo-2,4-dichlorobenzene with 4-chlorophenylboronic acid in the presence of a palladium catalyst and potassium carbonate as a base . The reaction is typically carried out in ethanol at a temperature of 78°C for about 2.5 hours .

Industrial Production Methods

Industrial production of 2,4,4’-Trichlorobiphenyl involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4,4’-Trichlorobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

    Oxidation: Hydroxyl radicals (OH) in the atmosphere.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Comparison with Similar Compounds

2,4,4’-Trichlorobiphenyl is unique due to its specific chlorine substitution pattern. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and environmental impact.

Properties

IUPAC Name

2,4-dichloro-1-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTYNSQSZHARAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2038310
Record name 2,4,4'-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2038310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7012-37-5
Record name 2,4,4′-Trichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7012-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,4'-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007012375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,4'-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2038310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,4'-trichlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,4'-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844ODP31Q0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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